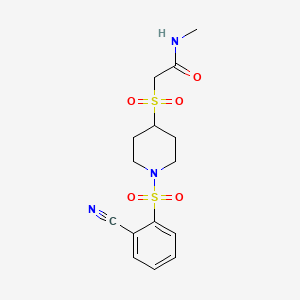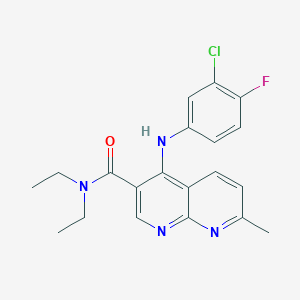
4-((3-chloro-4-fluorophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It has a naphthyridine core, which is a nitrogen-containing heterocyclic structure. Attached to this core is a carboxamide group (a common feature in many bioactive compounds), a diethylamino group, and a fluorophenyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the naphthyridine core might be formed using a condensation reaction or a cyclization reaction. The fluorophenyl group could be introduced using a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the naphthyridine ring system .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, and the carboxamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups like the carboxamide, while its fluorescence properties could be influenced by the naphthyridine core .Applications De Recherche Scientifique
Synthesis of Naphthyridine Derivatives
The molecule 4-((3-chloro-4-fluorophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide shares structural similarities with naphthyridine derivatives, which are synthesized and examined for various applications. For instance, efficient synthesis methods for related compounds like 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid were developed, with applications in creating biologically active anticancer drugs (Zhang et al., 2019). Similarly, compounds with different substituted groups at specific positions on the naphthyridine structure were synthesized and tested for antibacterial and cytotoxic activity, indicating the potential for a variety of scientific applications (Egawa et al., 1984), (Deady et al., 2005).
Applications in Medical Research
Antibacterial and Antitumor Applications
Naphthyridine derivatives are frequently researched for their antibacterial and antitumor properties. For example, certain analogues demonstrate significant antibacterial activities against a range of bacteria, with some compounds showing more potency than standard drugs (Kuramoto et al., 2003). In the realm of cancer research, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, potentially similar in structure to the compound , were found to have potent cytotoxicity against leukemia and lung carcinoma, indicating their relevance in the development of new anticancer drugs (Deady et al., 2005).
Photophysical and Imaging Applications
Development of Fluorescent Probes
The structural framework of the molecule is also pertinent in the field of photophysics and imaging. For instance, compounds based on naphthalimide, a core similar to naphthyridine, were studied for their fluorescent properties and potential in cellular imaging applications, indicating the relevance of such structures in developing new imaging probes and techniques (Langdon-Jones et al., 2015).
Sensor Development
Optical Sensor Fabrication
Derivatives of naphthalimide have been used to create optical sensors, such as for the determination of picric acid. The fluorophore's immobilization on sensor surfaces enables applications in various analytical fields, demonstrating the versatility of such molecular structures in sensor technology (Niu et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN4O/c1-4-26(5-2)20(27)15-11-23-19-14(8-6-12(3)24-19)18(15)25-13-7-9-17(22)16(21)10-13/h6-11H,4-5H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCCHMDZXXGYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)F)Cl)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-chloro-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2647768.png)

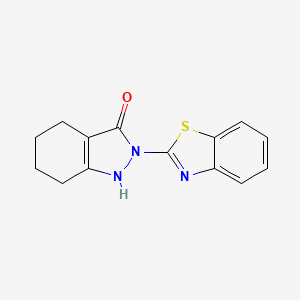
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2647774.png)
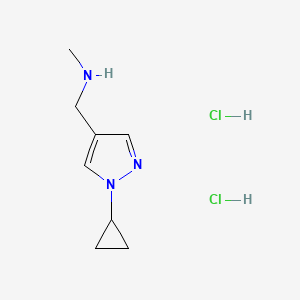
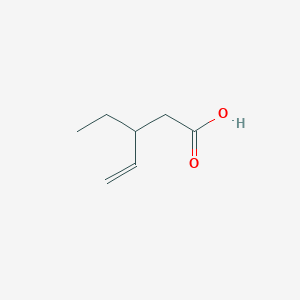
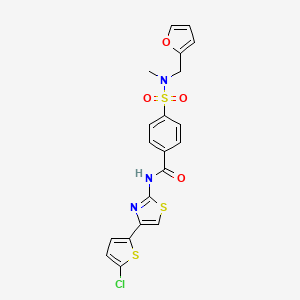
![N-(2,5-difluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2647782.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dichlorobenzamide](/img/structure/B2647783.png)


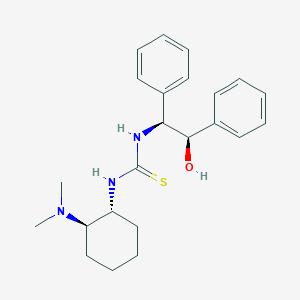
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2647788.png)
